molecular formula C14H12O3 B600312 Desmethoxyyangonin CAS No. 15345-89-8

Desmethoxyyangonin

Cat. No.: B600312
CAS No.: 15345-89-8
M. Wt: 228.24 g/mol
InChI Key: DKKJNZYHGRUXBS-BQYQJAHWSA-N
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Description

Desmethoxyyangonin is one of the six major kavalactones found in the Piper methysticum (kava) plant . It is a reversible inhibitor of monoamine oxidase B (MAO-B) . Kava is known to increase dopamine levels in the nucleus accumbens, and this compound likely contributes to this effect .


Synthesis Analysis

A stable isotope dilution tandem mass spectrometry method has been developed for major kavalactones, including this compound . This method exhibits excellent selectivity and specificity .


Molecular Structure Analysis

The molecular formula of this compound is C14H12O3 . Its average mass is 228.243 Da and its monoisotopic mass is 228.078644 Da .


Chemical Reactions Analysis

This compound interacts with human Monoamine Oxidase-A and Oxidase-B . The compound has marked activity on the induction of CYP3A23 .


Physical And Chemical Properties Analysis

This compound is a white to faint yellow powder . Its chemical formula is C14H12O3, and it has a molar mass of 228.247 g·mol−1 .

Scientific Research Applications

  • Anxiety Treatment : Kava, containing Desmethoxyyangonin, is widely used for treating mild to moderate cases of anxiety. This compound, along with other kavalactones, has shown to activate the human pregnane X receptor (PXR) and induce CYP3A23, suggesting potential mechanisms for its therapeutic activity (Ma et al., 2004).

  • Brain Uptake and Psychoactive Effects : this compound demonstrates significant brain uptake and retention, suggesting a role in the psychoactive effects of Kava. It has been observed to attain concentrations in mouse brain tissue and demonstrates a slower elimination rate compared to other kavalactones (Keledjian et al., 1988).

  • Interaction with Monoamine Oxidase : It exhibits interaction with human monoamine oxidase-A and -B, showing a higher affinity for MAO-B. This property indicates potential therapeutic significance for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases (Chaurasiya et al., 2017).

  • Anti-Inflammatory and Hepatoprotective Effects : this compound from Alpinia pricei Hayata has shown effectiveness against inflammation and fulminant hepatitis in mice, suggesting its potential as an anti-inflammatory and hepatoprotective agent (Chou et al., 2013).

  • Effects on Cytochrome P450 Enzymes : It has been found to inhibit several human P450 isoforms, indicating potential for drug interactions and hepatotoxicity. This highlights the need for further investigation into its safety profile (Zou et al., 2004).

  • Pharmacological Activity on GABA-A Receptor : this compound, along with other kavapyrones, enhances the binding of [3H]bicuculline methochloride to the GABAA receptor, indicating an influence on the central nervous system (Boonen & Häberlein, 1998).

Mechanism of Action

Target of Action

Desmethoxyyangonin, also known as 5,6-Dehydrokawain, is a major kavalactone found in the Piper methysticum (kava) plant . The primary target of this compound is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine .

Mode of Action

This compound acts as a reversible inhibitor of MAO-B . By inhibiting MAO-B, this compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . This results in an increase in dopamine levels in the nucleus accumbens , a region of the brain involved in reward and motivation.

Biochemical Pathways

The inhibition of MAO-B by this compound leads to an increase in dopamine levels in the nucleus accumbens . This, along with several other catecholamines, may be responsible for the purported attention-promoting effects of kava .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for understanding its bioavailability. It’s worth noting that this compound has marked activity on the induction of CYP3A23 , a member of the cytochrome P450 family of enzymes involved in drug metabolism.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter systems. By inhibiting MAO-B, this compound increases the availability of dopamine and other monoamine neurotransmitters . This can lead to changes in mood and attention .

Biochemical Analysis

Biochemical Properties

Desmethoxyyangonin plays a crucial role in biochemical reactions as a reversible inhibitor of monoamine oxidase B (MAO-B). This inhibition leads to increased levels of dopamine in the nucleus accumbens, contributing to the compound’s attention-promoting effects . Unlike other kavalactones, this compound does not act as a GABA A receptor positive allosteric modulator . Additionally, this compound has marked activity on the induction of CYP3A23, an enzyme involved in drug metabolism .

Cellular Effects

This compound influences various cellular processes, particularly in the central nervous system. It enhances GABAergic neurotransmission, contributing to the calming effects of kava . The compound also shows activity at MAO receptors, which may have therapeutic significance for treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease . Furthermore, this compound has been observed to modulate gene expression and cellular metabolism, impacting cell signaling pathways and neuronal excitability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits MAO-B, leading to increased dopamine levels in the brain . This interaction is crucial for its attention-promoting and neuroprotective effects. Additionally, this compound induces the expression of CYP3A23 through transcriptional activation, likely involving a pregnane X receptor (PXR)-independent mechanism . These molecular interactions highlight the compound’s multifaceted role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have indicated that this compound maintains its inhibitory effects on MAO-B and continues to modulate neurotransmitter levels and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and calming effects by enhancing GABAergic neurotransmission and inhibiting MAO-B . At higher doses, this compound may induce adverse effects, including potential toxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as MAO-B and CYP3A23 . The compound’s inhibition of MAO-B affects the metabolism of neurotransmitters, leading to increased dopamine levels . Additionally, the induction of CYP3A23 by this compound influences the metabolism of various drugs and endogenous compounds, impacting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the brain, where it exerts its pharmacological effects . The distribution of this compound is crucial for its therapeutic efficacy and overall bioavailability.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MAO-B and other enzymes . This localization is essential for its inhibitory effects on MAO-B and its role in modulating neurotransmitter levels. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Properties

IUPAC Name

4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKJNZYHGRUXBS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4033390
Record name Desmethoxyyangonin
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034270
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15345-89-8, 1952-41-6, 26531-51-1
Record name Desmethoxyyangonin
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Record name 5,6-Dehydrokawain
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Record name Desmethoxyyangonin
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Record name NSC112161
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Record name Desmethoxyyangonin
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Record name DEMETHOXYYANGONIN
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Record name 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
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Melting Point

138 - 140 °C
Record name 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What is the molecular formula and weight of desmethoxyyangonin?

A: this compound has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. [, ]

Q2: Are there any spectroscopic data available for this compound?

A: Yes, this compound has been characterized using various spectroscopic techniques. Researchers have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry (MS) to confirm its structure and analyze its properties. [, , , ]

Q3: How does this compound interact with Monoamine Oxidase B (MAO-B)?

A: this compound exhibits a reversible and competitive inhibition of MAO-B. [] Studies indicate a 30-fold higher affinity for MAO-B compared to MAO-A, with a Ki value of 31 nM for MAO-B. [] Molecular modeling suggests preferential binding of this compound within the active site of MAO-B. []

Q4: What are the anti-inflammatory effects of this compound?

A: this compound significantly inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). [] Studies suggest it achieves this by downregulating the IKK/NFκB and Jak2/STAT3 signaling pathways. []

Q5: Does this compound affect cytochrome P450 (CYP) enzymes?

A: Yes, research indicates that this compound can inhibit certain CYP enzymes, particularly CYP2C9 and CYP3A4. [, , ] This inhibition could potentially lead to drug interactions. []

Q6: Does this compound impact P-glycoprotein (P-gp)?

A: this compound has shown moderate to potent inhibition of P-gp activity in vitro. [] This interaction could potentially affect the absorption, distribution, and excretion of certain drugs. []

Q7: What is the effect of this compound on tumor necrosis factor-alpha (TNF-α) release?

A: this compound has demonstrated significant inhibition of TNF-α release in vitro, with a potency comparable to (-)-epigallocatechin gallate (EGCG) from green tea. []

Q8: Does this compound have any effect on vascular endothelial growth factor (VEGF)?

A: In vitro studies using HT-29 colorectal cancer cells showed that this compound induced the expression of pro-angiogenic tumor-derived VEGF. []

Q9: Can this compound induce apoptosis?

A: Research suggests that this compound, particularly the (-) enantiomer, exhibits pro-apoptotic activity by antagonizing Bcl-xL/Bak and Mcl-1/Bid interactions. []

Q10: What is known about the pharmacokinetics of this compound?

A: Studies in mice show that this compound is absorbed, exhibits a large volume of distribution with extensive tissue affinity, and has an adequate mean residence time (MRT). [] In rats, it is primarily eliminated in urine. []

Q11: What are the major metabolic pathways of this compound?

A: While specific metabolic pathways are still under investigation, research suggests the involvement of CYP enzymes, particularly CYP2C6, CYP2C11 in males, and CYP2C12 and CYP3A1/3A23 in females. []

Q12: What are the potential therapeutic applications of this compound?

A12: Research suggests potential applications in several areas:

  • Anxiety Relief: Due to its MAO-B inhibition, it might contribute to the anxiolytic effects of kava. []
  • Anti-inflammatory Agent: Its ability to inhibit pro-inflammatory mediators suggests potential for inflammatory disorders. []
  • Anti-cancer Agent: Its pro-apoptotic activity and effects on VEGF warrant further investigation for cancer treatment. [, ]
  • Anthelmintic Agent: Studies show this compound can inhibit the development of Haemonchus contortus larvae, suggesting potential as an anthelmintic. [, ]

Q13: What are the challenges and future directions for this compound research?

A13: Key challenges and research directions include:

    Q14: What analytical techniques are used to quantify this compound?

    A14: Several analytical methods have been developed for accurate quantification, including:

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS) allows for sensitive and specific quantification. [, , , , , , , ]
    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for identification and quantification, particularly in complex matrices. [, ]
    • Ultra-High Performance Liquid Chromatography (UHPLC): Coupled with UV or MS detection, UHPLC provides rapid and efficient separation and quantification. [, , ]
    • High-Performance Thin-Layer Chromatography (HPTLC): This technique offers a rapid and cost-effective option for quantification. []

    Q15: Why is accurate quantification of this compound in kava products important?

    A15: Accurate quantification is crucial for several reasons:

    • Quality Control: Ensuring consistent and standardized kava products with defined this compound content is essential for safety and efficacy. [, , ]
    • Safety Assessment: Monitoring this compound levels is important due to potential toxicity concerns, particularly regarding liver health. [, ]
    • Pharmacokinetic Studies: Accurate quantification in biological samples is necessary for understanding absorption, distribution, metabolism, and excretion. []
    • Clinical Research: Consistent dosing and accurate measurement are crucial for reliable and reproducible results in clinical trials. []

    Q16: What are the challenges in analyzing this compound in different matrices?

    A16: Analyzing this compound presents challenges:

    • Matrix Effects: The presence of other compounds in complex matrices like plant extracts, beverages, or biological samples can interfere with accurate quantification. [, , , ]
    • Stability Issues: this compound can be susceptible to degradation, particularly in the presence of light, heat, or acidic conditions, affecting accurate measurements. [, ]
    • Isomerization: The potential for isomerization, such as the conversion of yangonin to its cis-isomer, requires careful method optimization and control. [, ]

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